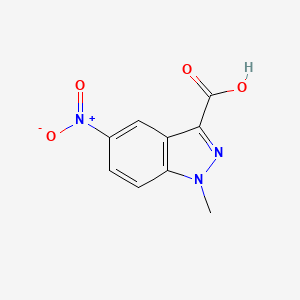
6-(methylamino)-3,4-dihydronaphthalen-1(2H)-one
説明
6-(Methylamino)-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that belongs to the class of synthetic cathinones. It is also known as MDMC, Methylenedioxymethcathinone, and βk-MDMA. The compound has gained popularity as a recreational drug due to its euphoric and stimulant effects. However, its potential as a research chemical has also been explored due to its unique properties.
科学的研究の応用
Antitumor Activities
6-(Methylamino)-3,4-dihydronaphthalen-1(2H)-one derivatives have shown significant potential in antitumor activities. Research demonstrates that these derivatives exhibit anticancer activities against various human neoplastic cell lines, such as Hela and Hepg2. Specifically, certain derivatives have lower cytotoxicities compared to DOX, a known anticancer drug, while maintaining substantial inhibition activities against the Bcl-2 protein, a key player in cancer cell survival (Wang et al., 2017).
Chemical Synthesis
The compound has been used in various chemical synthesis processes. For instance, its reaction with O-methylhydroxylamine hydrochloride in pyridine produces methyloxime derivatives. These derivatives have been studied for their structural and stereochemical properties, contributing to a deeper understanding of organic chemistry and compound synthesis (Collins et al., 1994).
Biological Activity Studies
Studies on fragments of apomorphine, including derivatives of 6-(methylamino)-3,4-dihydronaphthalen-1(2H)-one, have been conducted to understand their biological activities. These studies focus on the dissociation of emetic and stereotypical effects, contributing to knowledge in neuropharmacology and the development of drugs for various neurological conditions (Burkman, 1973).
S1P Receptor Agonist Development
Research has led to the discovery of 6-(methylamino)-3,4-dihydronaphthalen-1(2H)-one-based S1P receptor agonists, such as ceralifimod. These agonists are selective for S1P1 and S1P5 receptors and are used in the treatment of autoimmune diseases like relapsing-remitting multiple sclerosis (RRMS). They offer a therapeutic approach that minimizes undesirable effects associated with S1P3 receptor activation (Kurata et al., 2017).
作用機序
Target of Action
Similar compounds have been studied for their neuroprotective and anti-inflammatory properties . Therefore, it’s possible that this compound may also interact with targets involved in these biological processes.
Mode of Action
Related compounds have been shown to interfere with ryanodine-sensitive calcium release channels, leading to loss of muscle control and subsequent insect immobility . This suggests that 6-(methylamino)-3,4-dihydronaphthalen-1(2H)-one might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . Therefore, it’s plausible that this compound may affect similar pathways.
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied . These studies can provide a basis for understanding the potential ADME properties of 6-(methylamino)-3,4-dihydronaphthalen-1(2H)-one.
Result of Action
Related compounds have been found to increase blood pressure and cardiac output in animals . This suggests that 6-(methylamino)-3,4-dihydronaphthalen-1(2H)-one might have similar effects.
特性
IUPAC Name |
6-(methylamino)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12-9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7,12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGAPAUXCAUXDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)C(=O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70727858 | |
| Record name | 6-(Methylamino)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70727858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(methylamino)-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
31435-76-4 | |
| Record name | 3,4-Dihydro-6-(methylamino)-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31435-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Methylamino)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70727858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















